1-Fmoc-2-methyl-D-proline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

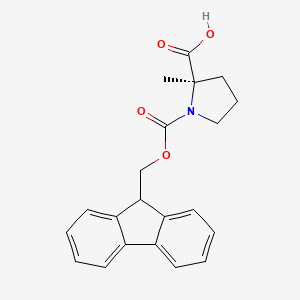

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQFOIAFEGUNRZ-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-33-9 |

Source

|

| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 1-Fmoc-2-methyl-D-proline

CAS Number: 1286768-33-9

Classification: Conformationally Constrained

Executive Summary

1-Fmoc-2-methyl-D-proline (Fmoc-(R)-

This restriction serves two primary functions in drug design:

-

Helix Stabilization: It strongly promotes

-helical or -

Proteolytic Resistance: The steric bulk of the

-methyl group prevents access to the peptide bond by common proteases (e.g., chymotrypsin, trypsin), significantly extending the in vivo half-life of peptidomimetics.

This guide details the physicochemical properties, synthesis challenges, and optimized Solid Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this hindered residue.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Specification |

| IUPAC Name | (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid |

| Common Name | Fmoc-2-methyl-D-proline; Fmoc- |

| CAS Number | 1286768-33-9 (D-isomer) |

| Related CAS | 167275-47-0 (L-isomer); 433220-67-8 (DL-racemate) |

| Molecular Formula | |

| Molecular Weight | 351.39 g/mol |

| Chirality | D-Enantiomer ( |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM; insoluble in water |

Structural Visualization

The following diagram illustrates the core chemical identity and the functional impact of the

Figure 1: Structural dissection of Fmoc-2-methyl-D-proline showing the causal link between the

Synthesis & Manufacturing Origin

Understanding the origin of the material is critical for impurity profiling. The D-isomer is typically synthesized via Self-Regeneration of Stereocenters (SRS) , a method pioneered by the Seebach group.

-

Starting Material: D-Proline.

-

Acetal Formation: Reaction with pivalaldehyde forms a bicyclic oxazolidinone (the "Seebach oxazolidinone"). This step temporarily masks the nitrogen and the carboxyl group while fixing the stereochemistry.

-

Alkylation: The rigid ring system allows for highly stereoselective methylation at the

-position (retention of configuration). -

Hydrolysis & Protection: The auxiliary is removed, and the resulting free amino acid is Fmoc-protected.

Quality Control Note: Commercial batches must be checked for enantiomeric excess (ee) . Due to the difficulty of the synthesis, trace amounts of the L-isomer (CAS 167275-47-0) may be present. Demand chiral HPLC data >98% ee.

Application Protocol: Solid Phase Peptide Synthesis (SPPS)[9]

Incorporating this compound is non-trivial. The quaternary carbon creates a "lid" that hinders the approach of the incoming activated amino acid (if 2-Me-Pro is on the resin) or the amine (if 2-Me-Pro is being coupled).

Challenge: The Steric Bottleneck

Standard coupling reagents (HBTU, DIC/HOBt) often fail to drive the reaction to completion, leading to deletion sequences.

Optimized Coupling Protocol

Reagents of Choice:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive resins.

-

Alternative: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid to an acid fluoride , which is smaller and more reactive than the OBt/OAt ester.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Activation (Pre-activation is crucial):

-

Dissolve this compound (3-4 eq) in DMF.

-

Add HATU (3-4 eq).

-

Add DIEA (6-8 eq).

-

Allow to activate for 1-2 minutes only (to minimize racemization, though low risk for

-Me).

-

-

Coupling:

-

Monitoring: Standard Kaiser test may be false-negative due to the proline nature. Use Chloranil test or micro-cleavage LC-MS.

-

Re-Coupling (Double Coupling):

-

Drain and wash.[2]

-

Repeat the coupling step if the test indicates incomplete reaction.

-

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

Diagram: The "Difficult Coupling" Decision Tree

Use this logic flow to determine the correct coupling conditions for hindered amino acids.

Figure 2: Decision logic for coupling sterically hindered

References & Authority

-

Synthesis Methodology: Beck, A. K.; Seebach, D. et al. "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of

-Branched Amino Acids."[5] Organic Syntheses, 1994 , 72, 62. Link (Describes the foundational Seebach method applicable to the D-isomer). -

CAS Verification: "this compound (CAS 1286768-33-9)."[1][6][7] ChemicalBook / Arctom Scientific. Link

-

Conformational Analysis: Kang, Y. K.; Park, H. S. "Conformational preferences of the 2-methylproline residue and its role in stabilizing

-turn and polyproline II structures." New Journal of Chemistry, 2014 , 38, 2831–2840. Link -

Coupling Protocols: Albericio, F. et al. "Peptide Coupling Reagents: More than a Letter Soup." Chemical Reviews, 2011 , 111(11), 6557–6602. Link (Authoritative review on HATU/TFFH usage for hindered amines).

Sources

Technical Guide: 1-Fmoc-2-methyl-D-proline in Peptidomimetic Design

[1]

Part 1: Chemical Identity & Core Metrics[1]

1-Fmoc-2-methyl-D-proline is a specialized, sterically hindered amino acid building block used primarily in the synthesis of proteolytically stable peptidomimetics.[1] Unlike standard proline, the introduction of the

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value | Notes |

| Molecular Weight | 351.40 g/mol | Derived from Formula |

| CAS Number | 1286768-33-9 | Specific to the (R)-enantiomer (D-form) |

| Appearance | White to off-white powder | Hygroscopic; store in desiccator |

| Solubility | DCM, DMF, DMSO, MeOH | Insoluble in water/ether |

| Purity Standard | Critical to avoid L-isomer contamination | |

| Melting Point | 110–116 °C | Range varies slightly by crystal habit |

| Storage | 2–8 °C (Short term) | -20 °C (Long term), protect from light |

Part 2: Structural Significance & Mechanistics[1]

The "Alpha-Methyl" Effect

The strategic value of this compound lies in its ability to restrict the conformational space of a peptide backbone.[1]

-

Conformational Locking: The steric bulk of the methyl group forces the backbone torsion angles (

) into specific regions, strongly favoring -

Metabolic Stability: The absence of an

-proton renders the residue completely resistant to enzymatic degradation by proteases that rely on hydrogen abstraction mechanisms.[1] -

Prevention of Racemization: In standard Solid Phase Peptide Synthesis (SPPS), activation of the carboxyl group can lead to racemization via oxazolone formation. The 2-methyl substitution blocks this pathway entirely, ensuring stereochemical integrity during coupling.[1]

Visualization: Conformational Restriction Logic

Caption: The mechanistic impact of α-methylation on peptide structure and stability.

Part 3: Synthetic Protocols (The "How-To")

Synthesizing peptides with this compound is non-trivial .[1] The same steric bulk that provides biological stability creates a barrier to chemical coupling. Standard protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences.

Protocol A: Coupling this compound to the Resin

Objective: Attach the hindered amino acid to the growing chain.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure[1]

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 20 min, then wash with DMF.

-

Activation: Dissolve this compound (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq). Crucial: Pre-activate for only 30-60 seconds to avoid side reactions.

-

Coupling: Add the activated mixture to the resin.

-

Incubation: Shake at Room Temperature for 2 to 4 hours . (Standard AA is 45 min).

-

Monitoring: Perform the Chloranil Test .

-

Note: The Kaiser test works for primary amines. Since Proline is a secondary amine, the Chloranil or Isatin test is required to verify the previous deprotection.

-

-

Double Coupling: If the test is positive (blue spots), repeat the coupling step.

Protocol B: Coupling the Next Amino Acid (The Hardest Step)

Context: Once this compound is on the chain, its bulky methyl group shields the N-terminus, making it difficult to attach the next amino acid.[1]

Modified Workflow:

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x), DCM (5x).

-

Aggressive Activation: Use PyAOP or COMU instead of HATU for the incoming amino acid.

-

Sym-Collidine System: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA to reduce base-catalyzed side reactions during long couplings.[1]

-

Heat: Perform coupling at 50°C (microwave assisted is preferred: 75°C for 10 min) to overcome the energy barrier.

Visualization: Synthesis Decision Tree

Caption: Decision logic for coupling sterically hindered amino acids like 2-methyl-proline.

Part 4: Quality Control & Analysis[1]

Because of the potential for deletion sequences (where the hindered AA fails to couple), rigorous QC is mandatory.

HPLC Method (Self-Validating)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 220 nm (peptide bond) and 254 nm (Fmoc group if still attached).

-

Expected Retention: this compound is significantly more hydrophobic than standard Fmoc-Pro-OH due to the methyl group.[1] Expect a shift to a higher retention time (RT).

Mass Spectrometry Check

-

Target Mass:

Da (M+H). -

Common Failure Mode: If you see a mass of [Target - 129], it indicates the Fmoc group was cleaved prematurely or the coupling failed entirely.

References

Technical Monograph: 1-Fmoc-2-methyl-D-proline

Structural Dynamics, Synthetic Integration, and Pharmacological Utility [1][2]

Executive Summary

1-Fmoc-2-methyl-D-proline (CAS: 1286768-33-9) is a specialized, sterically constrained amino acid derivative used in advanced peptidomimetic drug design.[1][2] By introducing a methyl group at the

Molecular Architecture & Physicochemical Profile[1][2]

Structural Identity

The molecule consists of a pyrrolidine ring bearing a quaternary carbon at the 2-position.[2] The stereochemistry is defined by the D-configuration (R-absolute configuration), inverted relative to natural L-proline.[1][2] The amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, rendering it compatible with standard SPPS workflows.

| Property | Specification |

| IUPAC Name | (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid |

| CAS Number | 1286768-33-9 |

| Molecular Formula | |

| Molecular Weight | 351.40 g/mol |

| Chirality | D-Enantiomer (R-configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |

Steric & Electronic Implications

The introduction of the

-

Conformational Locking: The allowable

(phi) and -

Steric Shielding: The methyl group physically blocks the approach of enzymes (proteases) to the adjacent peptide bonds, preventing hydrolysis. However, this same shielding makes synthetic coupling reactions significantly slower and more prone to failure.[1][2]

Synthetic Trajectory: The Seebach Protocol

Synthesizing

Synthesis Workflow

-

Acetal Formation: D-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone (acetal).[1][2] This locks the stereochemistry and activates the

-position.[2] -

Enolate Alkylation: The acetal is treated with a strong base (LDA) to form an enolate, which is then methylated.[2] The bulky pivalyl group directs the methyl group to the opposite face, preserving chirality.

-

Hydrolysis & Protection: The acetal is hydrolyzed to release the free amino acid, which is subsequently protected with Fmoc-Cl or Fmoc-OSu.[1][2]

Figure 1: The Seebach "Self-Regeneration of Stereocenters" pathway ensures high enantiomeric purity.[1][2]

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating this compound into a peptide chain presents a dual challenge: coupling the residue to the resin (difficult due to

Coupling Protocol (Residue Addition)

Standard HBTU/DIEA activation is often insufficient.[2] High-efficiency coupling reagents are mandatory.[1][2]

-

Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance rate.[1][2]

-

Time: Extended coupling (2–4 hours) or double coupling (2 x 2 hours).

Coupling Protocol (Subsequent Chain Elongation)

Coupling the next amino acid onto the N-terminus of the anchored 2-methyl-D-proline is the bottleneck.[1][2] The nucleophilic nitrogen is sterically hindered by both the ring and the methyl group.

-

Temperature: Elevated temperature (50°C - 75°C) using microwave irradiation is highly recommended.[1][2]

-

Monitoring: The Kaiser test (ninhydrin) does not work for proline (secondary amines). Use the Chloranil test or Isatin test to verify coupling completion.

Figure 2: Optimized SPPS workflow emphasizing the critical checkpoints for hindered amine coupling.

Applications in Drug Discovery[2][6]

Peptidomimetics & Stability

The incorporation of this compound is a strategic maneuver to enhance the "drug-like" properties of peptides.[1][2]

-

Proteolytic Resistance: The

-methyl group eliminates the -

Bioavailability: The D-configuration further reduces recognition by mammalian enzymes, which typically target L-amino acid sequences.[1][2]

Conformational Control

In the design of macrocyclic peptides or beta-hairpin mimetics, this residue acts as a "turn inducer."[1][2]

-

Beta-Turns: It strongly favors the

or -

Cis-Trans Isomerization: The bulky methyl group influences the cis/trans ratio of the amide bond preceding the proline nitrogen, often stabilizing the cis conformer more than unsubstituted proline.

References

-

Seebach, D., et al. (1983).[2] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

-

Beilstein/REAXYS Database. (2024).[2] "CAS 1286768-33-9: this compound Structure and Properties."[1][2][4]

-

Albericio, F., & Tulla-Puche, J. (2008).[1][2] "The Power of the Isatin Test in the Synthesis of Proline-Rich Peptides." Journal of Organic Chemistry.

-

Thibault, G. (2015).[2] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

-

Chem-Impex International. "Fmoc-D-Proline and Derivatives: Physical Properties."[1][2]

Sources

1-Fmoc-2-methyl-D-proline: Solubility Profile & Operational Guide

[1]

Executive Summary

This compound (CAS: 1286768-33-9) is a specialized, sterically hindered amino acid derivative used to introduce conformational constraints into peptide backbones.[1] By restricting the

However, the very feature that makes this molecule valuable—its steric bulk—presents significant challenges in solubility and coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).[1] This guide provides validated solubility data, dissolution protocols, and coupling strategies to ensure high-fidelity incorporation.

Part 1: Physicochemical Identity[1][2]

Before handling, verify the reagent identity against the following specifications to ensure batch consistency.

| Property | Data |

| Chemical Name | (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid |

| Common Name | Fmoc-2-methyl-D-Pro-OH |

| CAS Number | 1286768-33-9 |

| Molecular Formula | |

| Molecular Weight | 351.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | D-Enantiomer ( |

Part 2: Solubility Landscape

The solubility of Fmoc-2-methyl-D-proline is dictated by the lipophilic fluorenyl (Fmoc) moiety.[1] While it shares the general hydrophobicity of standard Fmoc-amino acids, the quaternary

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Operational Conc. (SPPS) | Notes |

| Amides (Polar Aprotic) | DMF (Dimethylformamide) | High | 0.2 M – 0.5 M | Preferred solvent. Excellent dissolution; standard for SPPS.[1] |

| Amides (Polar Aprotic) | NMP (N-methyl-2-pyrrolidone) | High | 0.2 M – 0.5 M | Superior for preventing resin aggregation; recommended for "difficult" sequences.[1] |

| Halogenated | DCM (Dichloromethane) | Moderate | 0.1 M – 0.3 M | Good solubility but poor resin swelling for some peptide sequences. |

| Sulfoxides | DMSO (Dimethyl sulfoxide) | High | N/A | Soluble, but difficult to remove; generally avoided in standard SPPS cycles. |

| Ethers | THF (Tetrahydrofuran) | Moderate | < 0.1 M | Not recommended for SPPS due to precipitation risks during activation. |

| Aqueous | Water | Insoluble | 0 M | Requires organic co-solvent (e.g., 50% ACN) for HPLC purification. |

Critical Solubility Insights

-

Hydrophobic Aggregation: In aqueous environments, this compound will precipitate immediately.[1] All stock solutions must be prepared in anhydrous organic solvents (DMF/NMP).[1]

-

Activation Stability: Once dissolved and activated (e.g., with HATU/DIEA), the active ester has a limited half-life.[1] Do not store pre-activated solutions. Prepare immediately prior to coupling.[1]

Part 3: Operational Protocols

Protocol A: Dissolution for SPPS (0.2 M Standard)

Target: Prepare 5 mL of 0.2 M solution for automated synthesis.

-

Calculate Mass:

-

Weighing: Weigh 351.4 mg of Fmoc-2-methyl-D-Pro-OH into a dry 15 mL polypropylene tube.

-

Solvent Addition: Add 5.0 mL of peptide-grade DMF .

-

Agitation: Vortex for 30–60 seconds.

-

Checkpoint: If the solution remains cloudy, sonicate at room temperature for 2 minutes. The

-methyl group can increase lattice energy, making initial dissolution slower than standard Proline.[1]

-

-

Visual Validation: Ensure the solution is crystal-clear before placing it on the synthesizer.

Protocol B: High-Efficiency Coupling (Steric Hindrance)

The

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and enhancing rate.[1]

Step-by-Step Workflow:

Figure 1: Optimized coupling workflow for sterically hindered

Part 4: Troubleshooting & Stability

Incomplete Coupling (Deletion Sequences)

Due to the steric bulk of the methyl group, the coupling onto the resin (attaching the Fmoc-2-Me-D-Pro) and the subsequent coupling onto the Fmoc-2-Me-D-Pro (attaching the next AA) are both difficult.[1]

-

Solution: Use double coupling (2 x 1 hour).

-

Thermal Assist: Microwave irradiation (50°C, 10 min) significantly improves yield, but avoid temperatures >60°C to prevent Fmoc cleavage or racemization.

Diketopiperazine (DKP) Formation

If Fmoc-2-methyl-D-Pro is the second residue from the C-terminus, there is a high risk of DKP formation upon Fmoc removal, leading to chain termination.[1]

-

Solution: Use Trityl-based resins (2-Chlorotrityl chloride) or bulky resins (Wang) to sterically discourage cyclization.[1]

Storage

References

-

ChemicalBook. (n.d.).[1] Fmoc-D-proline Properties and Solubility Data.[1][4] Retrieved from [1]

-

Chem-Impex International. (n.d.).[1] Fmoc-D-Pro-OH Product Specifications. Retrieved from [1]

-

GuideChem. (n.d.).[1] Fmoc-L-Proline Solubility and Handling.[1][4][5] (Applied to D-isomer enantiomeric equivalents). Retrieved from

-

Amblard, M., et al. (2006).[2][6] Methods and Protocols of Modern Solid-Phase Peptide Synthesis.[1][2][6] Molecular Biotechnology.[1][2][6] Retrieved from

-

AAPPTec. (n.d.).[1] Guide to Solid Phase Peptide Synthesis: Steric Hindrance and Coupling. Retrieved from

Technical Monograph: 1-Fmoc-2-methyl-D-proline

Storage, Handling, and Application in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

1-Fmoc-2-methyl-D-proline is a specialized, high-value amino acid derivative used to introduce conformational constraints and metabolic stability into peptide backbones. The presence of the

-

Metabolic Resistance: The absence of an

-proton renders the residue resistant to enzymatic degradation and prevents base-catalyzed racemization during standard coupling cycles. -

Synthetic Challenge: The significant steric bulk of the methyl group, combined with the secondary amine of the pyrrolidine ring, drastically reduces the kinetics of acylation, requiring high-potency coupling protocols.

This guide details the preservation of this sensitive reagent and the specific synthetic methodologies required to overcome its steric hindrance.

Physicochemical Profile

| Property | Specification |

| Chemical Name | (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid |

| Common Name | Fmoc-2-methyl-D-proline; Fmoc-( |

| Molecular Formula | |

| Molecular Weight | 351.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM |

| Chirality | D-configuration (R-enantiomer at |

| Key Feature |

Storage & Stability Protocols

The primary degradation pathways for Fmoc-amino acids are hydrolysis of the carbamate linkage (releasing the free amine) and autocatalytic decomposition . While this compound is chemically robust due to the quaternary center preventing racemization, the Fmoc group remains sensitive to moisture and base.

Storage Workflow

-

Temperature: Long-term storage at -20°C is mandatory to arrest slow hydrolysis. Short-term (active use) storage at 2-8°C is acceptable.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The container must be tightly sealed with parafilm.

-

Desiccation: Hygroscopicity is a risk. Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Figure 1: Decision tree for the preservation of Fmoc-2-methyl-D-proline integrity.

Handling & Solubilization

Solvent Selection

The choice of solvent impacts both the solubility of the amino acid and the kinetics of the subsequent coupling reaction.

-

NMP (N-methylpyrrolidone): Preferred. NMP offers superior solvation for sterically hindered amino acids and reduces aggregation of the growing peptide chain.

-

DMF (Dimethylformamide): Acceptable, but ensure it is "Amine-Free" (High Purity/Sequencing Grade). Dimethylamine impurities in low-grade DMF can prematurely remove the Fmoc group.[1]

Dissolution Protocol

-

Calculate the required mass for a 0.2 M to 0.5 M concentration.

-

Add the solvent (NMP or DMF).[1]

-

Vortex/Sonication: The 2-methyl group increases crystal lattice energy. Sonication for 1-2 minutes is often required to achieve a clear solution.

-

Visual Check: Ensure no particulate matter remains; suspended solids will not couple effectively.

Solid-Phase Peptide Synthesis (SPPS) Integration

The "Alpha-Methyl" Paradox

-

Advantage (No Racemization): In standard amino acids, activation increases the acidity of the

-proton, leading to racemization via an oxazolone intermediate. This compound lacks an -

Disadvantage (Steric Wall): The methyl group shields the carbonyl carbon. Standard reagents (DIC/HOBt) often fail to drive the reaction to completion, leading to deletion sequences.

Optimized Coupling Protocol

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is critical as it utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction [2].

Step-by-Step Methodology:

-

Resin Preparation: Swell resin in DMF/NMP for 30 mins.

-

Activation (Pre-mix):

-

This compound (3.0 - 5.0 equivalents relative to resin loading).

-

HATU (2.9 - 4.9 equivalents).

-

HOAt (3.0 - 5.0 equivalents).

-

Base: DIPEA (6.0 - 10.0 equivalents). Note: Use Collidine (TMP) if the C-terminal is Cys/His to prevent racemization of the PREVIOUS residue.

-

-

Coupling:

-

Add activated mixture to resin.[2]

-

Time: 2 to 4 hours (Standard AA is 30-60 mins).

-

Temperature: Elevated temperature (

) is highly recommended for this residue, utilizing microwave irradiation if available.

-

-

Monitoring:

-

Kaiser Test: DO NOT USE. The Kaiser test detects primary amines. If coupling to a Proline (secondary amine), it will yield a false negative.

-

Chloranil Test / Isatin Test: Use these to detect secondary amines. A positive result (blue/green) indicates incomplete coupling.

-

-

Re-Coupling (Double Coupling): If the test is positive, repeat the coupling step with fresh reagents.

Figure 2: Workflow for overcoming steric hindrance during SPPS coupling.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Deletion | Steric hindrance prevented acylation. | Switch to HATU/HOAt; Increase temp to 75°C; Double couple. |

| Incomplete Dissolution | High crystal lattice energy. | Use NMP; Sonicate; Ensure solution is clear before adding to resin. |

| Fmoc Loss in Storage | Moisture ingress caused hydrolysis. | Check LCMS for mass = MW - 222 (Fmoc). Discard if >5% free amine detected. |

| Post-Cleavage Adducts | Incomplete scavenger removal. | 2-methyl-Pro is hydrophobic; ensure thorough ether precipitation washes. |

Analytical Verification:

-

HPLC: Run a gradient of 5-95% Acetonitrile/Water (0.1% TFA). Fmoc-2-methyl-D-proline will elute later than standard Fmoc-Pro-OH due to the extra methyl group.

-

Mass Spectrometry: Confirm

Da.

References

-

Barlos, K., et al. (1985). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -Gastrin I. Tetrahedron Letters. (Foundational text on hindered couplings and resin stability).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. (Establishes HOAt superiority for hindered amines).

-

Albericio, F., & Tyley, A. (1999). Coupling reagents and activation.[3] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for SPPS protocols).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][5] Chemical Reviews. (Comprehensive review including steric considerations).

Sources

1-Fmoc-2-methyl-D-proline safety data sheet

Operational Safety, Physicochemical Properties, and Solid-Phase Synthesis Optimization

Executive Summary

This technical guide addresses the handling, safety profile, and application of 1-Fmoc-2-methyl-D-proline (Fmoc-α-Me-D-Pro-OH).[1] While standard Fmoc-amino acids are routine in peptide chemistry, the introduction of the

Part 1: Chemical Identity & Strategic Importance

The

Physicochemical Data Table

| Property | Specification |

| Chemical Name | (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid |

| Common Name | Fmoc-2-methyl-D-proline; Fmoc-α-Me-D-Pro-OH |

| CAS Number | 101555-62-8 (Generic Fmoc-D-Pro reference)*; Specific isomer often custom synthesized.[1] Note: Enantiomer (L-form) CAS is 167275-47-0.[1][2] |

| Molecular Formula | |

| Molecular Weight | 351.40 g/mol |

| Chirality | D-Configuration (R-enantiomer at |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |

| Purity Standard |

Part 2: Critical Safety Profile (SDS Analysis)

Hazard Classification (GHS): While specific toxicological data for this isomer is limited, it is classified under the general hazard profile for Fmoc-protected amino acids.[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Senior Scientist’s Safety Commentary:

"Do not treat this merely as 'another amino acid.' The Fmoc group itself can degrade into dibenzofulvene, a potential sensitizer. Furthermore, the fine particulate nature of this powder makes it prone to electrostatic dispersion. Inhalation of

-methyl derivatives is a specific concern due to their enhanced biological stability and unknown metabolic fate in the lung."[1]

Handling & Storage Protocol

-

Engineering Controls: All weighing and manipulation must occur inside a certified chemical fume hood.

-

PPE:

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Latex is insufficient due to DMF permeability during synthesis.[1]

-

Respiratory: If hood work is compromised, use a P95 particulate respirator.

-

-

Storage:

-

Temperature: +2°C to +8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture absorption hydrolyzes the Fmoc group over time, leading to 'double hits' during synthesis.

-

Part 3: Application Protocol (Solid Phase Peptide Synthesis)

The Challenge: The

Optimized Coupling Workflow

-

Reagent Selection: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] These generated more reactive active esters (at-7-azabenzotriazole) than HBTU.[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) should be added as a suppressor of racemization and catalyst.[1]

-

Solvent: DMF is standard, but a 1:1 mix of DMF:NMP improves swelling for difficult sequences.

Step-by-Step Protocol

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 30 mins, then wash with DMF.

-

Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

-

Activation (The Critical Step):

-

Coupling Reaction:

-

Monitoring: Perform a Chloranil Test (not Kaiser test, as Proline is a secondary amine).

-

Blue particles:[1] Incomplete coupling

Recouple . -

Colorless/Yellow: Complete.

-

-

Capping: If recoupling fails, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion mutants.

Part 4: Visualization & Logic Flows

Diagram 1: Steric Hindrance Management Workflow

This flowchart illustrates the decision logic required when handling

Caption: Decision matrix for incorporating sterically hindered Fmoc-2-methyl-D-proline into peptide chains.

Diagram 2: Chemical Interaction & Safety

Visualizing the risks associated with Fmoc-cleavage and storage.

Caption: Risk mitigation strategy linking physical hazards to specific engineering controls.

Part 5: Emergency Response & Waste

| Scenario | Response Protocol |

| Skin Contact | Wash with soap and water for 15 mins.[1] Do not use alcohol (increases permeability). |

| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses if present.[1][4] |

| Spill | Dampen with water to avoid dust. Sweep into a closed container. |

| Waste Disposal | Dispose as hazardous organic chemical waste. Do not mix with oxidizers.[1] |

References

-

PubChem. (2025).[5] D-Proline, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-.[1] National Library of Medicine. Retrieved from [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health (PMC). (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]

-

Carl Roth. (2023). Safety Data Sheet: Fmoc-L-Proline (Reference for Fmoc-Pro class hazards). Retrieved from [Link]

Sources

High-Fidelity Synthesis of 1-Fmoc-2-methyl-D-proline: A Technical Guide

Executive Summary

Target Molecule: 1-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-proline

CAS Registry Number: 103390-53-8 (for the free acid parent: 42856-71-3)

Primary Application: Peptidomimetics, conformational constraint (inducing

This guide details the stereoselective synthesis of 1-Fmoc-2-methyl-D-proline starting from commercially available D-proline . The protocol utilizes the Self-Regeneration of Stereocenters (SRS) methodology developed by Dieter Seebach.[1][2] This route is preferred over resolution of racemates or de novo asymmetric synthesis due to its scalability, high enantiomeric excess (>98% ee), and "retention of configuration" mechanism. The final Fmoc protection is optimized for the sterically hindered

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the temporary protection of the proline nitrogen and carboxylate into a bicyclic oxazolidinone. This rigid framework allows for the generation of a planar enolate that directs the electrophilic attack of the methyl group to the same face occupied by the original proton, effectively "regenerating" the stereocenter with retention of configuration.

Strategic Workflow (Graphviz Diagram)

Caption: Retrosynthetic pathway utilizing the Seebach SRS principle to install the

Part 2: Detailed Experimental Protocol

Phase 1: Formation of the Chiral Bicyclic Oxazolidinone

Objective: Convert D-proline into (2S,5R)-2-(tert-butyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one. Note: Although starting with D-Proline (R), the Cahn-Ingold-Prelog priority changes in the oxazolidinone, flipping the descriptor to (S) at the bridgehead, though the spatial arrangement is preserved.

Reagents:

-

D-Proline (1.0 eq)

-

Pivalaldehyde (2,2-dimethylpropanal) (3.0 eq)

-

Pentane (Solvent)[3]

-

Trifluoroacetic acid (TFA) (Catalytic, 0.1 eq)

Protocol:

-

Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Mixing: Suspend D-Proline (11.5 g, 100 mmol) in pentane (400 mL). Add pivalaldehyde (32 mL, 300 mmol) and catalytic TFA (1 mL).

-

Reflux: Heat the mixture to vigorous reflux. The reaction relies on the azeotropic removal of water.

-

Monitoring: Continue reflux for 24–48 hours until water evolution ceases. The suspension will gradually turn into a clear solution.

-

Workup: Cool to room temperature. Wash the organic phase with saturated aqueous NaHCO₃ (2 x 50 mL) to remove TFA.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Distillation: Purify the residue via Kugelrohr distillation (approx. 80–90°C at 0.1 mmHg).

-

Yield: Expect 85–90%.

-

State: Colorless oil (solidifies upon standing).

-

Phase 2: Stereoselective Alkylation (The SRS Step)

Objective: Methylate the

Reagents:

-

Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial 2.0 M solution]

-

Methyl Iodide (MeI) (1.5 eq)

-

Dry THF (Solvent)[3]

Protocol:

-

Enolate Formation: In a flame-dried flask under Argon, cool a solution of the Oxazolidinone (from Phase 1) in dry THF (0.2 M) to -78°C .

-

Deprotonation: Add LDA slowly via syringe over 20 minutes. Stir at -78°C for 45 minutes.

-

Alkylation: Add Methyl Iodide (MeI) dropwise.

-

Warming: Allow the reaction to warm slowly to -30°C over 3 hours, then to room temperature overnight.

-

Quench: Pour the mixture into half-saturated NH₄Cl solution.

-

Extraction: Extract with Diethyl Ether (3x). Dry combined organics (MgSO₄) and concentrate.[5]

-

Outcome: The product is usually sufficiently pure (>95% dr) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Phase 3: Hydrolysis to 2-Methyl-D-Proline

Objective: Remove the auxiliary to release the free amino acid.

Reagents:

-

6 M HCl (Aqueous)

Protocol:

-

Hydrolysis: Dissolve the methylated intermediate in 6 M HCl (10 mL per gram of substrate).

-

Reflux: Heat to reflux for 6–8 hours. The pivalaldehyde is liberated and can be removed by steam distillation or extraction.

-

Workup: Cool the solution and wash with Et₂O (to remove liberated pivalaldehyde).

-

Isolation: Concentrate the aqueous layer to dryness under reduced pressure to yield 2-Methyl-D-Proline Hydrochloride .

-

Neutralization (Optional): If free base is required, pass through an ion-exchange column (Dowex 50W), eluting with NH₄OH. For Fmoc protection, the crude HCl salt is suitable.

Phase 4: Fmoc Protection

Objective: Install the Fmoc group on the sterically hindered secondary amine.

Critical Note: Standard Fmoc-Cl conditions often fail or proceed slowly due to the steric bulk of the

Reagents:

-

2-Methyl-D-Proline HCl salt (1.0 eq)

-

Fmoc-OSu (1.1 eq)

-

Na₂CO₃ (2.5 eq)

-

Water/Acetone (1:1 v/v) or Water/Dioxane

Protocol:

-

Solubilization: Dissolve the amino acid salt and Na₂CO₃ in water (0.5 M concentration relative to amino acid).

-

Addition: Add acetone (equal volume to water) to create a homogenous solvent system.

-

Reaction: Add Fmoc-OSu in one portion.

-

Conditions: Stir vigorously at room temperature for 18–24 hours.

-

Tip: Monitor pH; keep it between 9–10 by adding additional Na₂CO₃ if necessary.

-

-

Workup:

-

Evaporate acetone in vacuo.

-

Wash the remaining aqueous solution with Et₂O (2x) to remove unreacted Fmoc-OSu and byproducts.

-

Acidification: Carefully acidify the aqueous layer to pH 2 with 1 M HCl. The product will precipitate as a white solid or oil.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

-

Drying: Dry over Na₂SO₄ and concentrate.

-

Crystallization: Recrystallize from EtOAc/Hexane or Et₂O/Hexane.

Part 3: Mechanistic Logic & Visualization

The high stereoselectivity of the Seebach method arises from the "Self-Regeneration of Stereocenters." The bulky tert-butyl group on the acetal ring directs the incoming electrophile to the face opposite to itself. Since the tert-butyl group was positioned by the original stereocenter, the new group enters from the same face the proton left, resulting in net retention.

Mechanistic Pathway (Graphviz Diagram)

Caption: Stereochemical rationale: The t-butyl group shields the Si-face, forcing Me-I to attack the Re-face (retention).

Part 4: Data & Specifications

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | |

| Molecular Weight | 351.40 g/mol | Formula: C₂₂H₂₃NO₄ |

| Melting Point | 195–198 °C | (Decomposition) |

| Optical Rotation | (c=1.7, MeOH) for free AA | |

| Chiral Purity | > 98% ee | Determined by Chiral HPLC |

| 1H NMR (DMSO-d6) | Characteristic singlet for methyl group |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete water removal | Ensure vigorous reflux and fresh molecular sieves in Dean-Stark. |

| Racemization | Over-heating during hydrolysis | Maintain strictly controlled reflux; do not exceed 8 hours. |

| Incomplete Fmoc Protection | Steric hindrance | Switch from Fmoc-Cl to Fmoc-OSu; increase reaction time to 24h; ensure pH > 9. |

| Oily Product | Residual solvent/impurities | Triturate with cold pentane or hexanes to induce crystallization. |

References

-

Seebach, D., et al. (1983).[3] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

-

Beck, A. K., et al. (1993). "Synthesis of (S)

-Branched Amino Acids." Organic Syntheses, 72, 62. Link(Note: Describes the (S)-enantiomer; apply identical logic for (R)-D-Proline). - Karady, S., et al. (1982). "Stereoselective Synthesis of (R)- and (S)- -Methylamino Acids." Tetrahedron Letters, 23(25), 2567-2570.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8] Chemical Reviews, 109(6), 2455-2504. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. ethz.ch [ethz.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

Conformational Analysis of 2-Methylproline: A Structural & Thermodynamic Guide

This guide serves as an advanced technical resource for the conformational analysis of 2-methylproline (2-MePro) , also known as

Executive Summary

2-Methylproline represents a critical "structural lock" in modern peptidomimetic design. Unlike native proline, which retains significant conformational plasticity within the polyproline II (

The Structural Mechanism: The Quaternary Constraint

The defining feature of 2-MePro is the geminal disubstitution at the

The "Phi-Lock" Effect

While L-Proline can sample

-

Steric Driver: The

-methyl group destabilizes extended conformations ( -

Result: The residue acts as a potent helix initiator or

-turn inducer (specifically Type I/III turns), as it pre-organizes the backbone entropy for folding.

Visualization of Structural Logic

The following diagram illustrates the causal cascade from chemical modification to secondary structure induction.

Caption: Causal pathway of 2-MePro structural effects. The quaternary center restricts torsion angles, forcing helical adoption and blocking enzymatic degradation.

The Thermodynamic Landscape

Cis/Trans Amide Equilibrium ( )

The peptide bond preceding proline (Xaa-Pro) is unique because the energy difference between cis (

For 2-Methylproline , this equilibrium is perturbed but not reversed:

-

Trans Preference: Like Pro, 2-MePro generally favors the trans isomer in solution (typically >80% trans).

-

Kinetic Barrier: The transition state for isomerization is sterically crowded by the

-methyl group. This often slows the rate of isomerization ( -

Solvent Dependence: In water, the trans isomer is stabilized by solvation. In non-polar solvents (e.g.,

), the cis population may increase slightly compared to Pro, but trans remains dominant for helical peptides.

Ring Puckering ( -endo vs. -exo)

The pyrrolidine ring is flexible, toggling between endo (down) and exo (up) puckers.[1]

-

Coupling to Backbone: The pucker is coupled to the

angle. -

2-MePro Preference: Due to the

-lock at

Experimental Methodologies

NMR Protocol: The "Delta-Delta" Diagnostic

The most reliable method to distinguish cis and trans isomers of 2-MePro is

Protocol:

-

Sample Prep: Dissolve 2-5 mg of peptide in

or -

Acquisition: Run a standard 1D

or 2D HSQC (if concentrations are low). -

Assignment: Identify

and -

Calculation:

.

Diagnostic Criteria:

| Conformation | Structural Interpretation | |

| Trans ( | 3.0 – 5.0 ppm | |

| Cis ( | 8.0 – 10.0 ppm |

Workflow for Assignment

Use the following logic flow to validate your 2-MePro conformation in solution.

Caption: Decision tree for NMR-based assignment of 2-MePro amide geometry.

Applications in Drug Development

Proteolytic Stability

The quaternary center of 2-MePro renders the preceding peptide bond nearly uncleavable by standard proteases (e.g., chymotrypsin, trypsin). The

Peptidomimetics & Helix Stabilization[2]

-

AIB Analogue: 2-MePro is often viewed as a cyclic analogue of AIB (

-aminoisobutyric acid). Both are strong helix inducers. -

Design Rule: To nucleate a helix in a floppy peptide, replace a residue at position

(preferably near the N-terminus) with 2-MePro. This reduces the entropic penalty of folding.

References

-

Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha-methylproline residue. Biopolymers.[3][4][5] Link

-

Siamwiza, M. N., et al. (1975). Cis-trans isomerism of the peptide bond in proline and its derivatives.[1][6][7][8][9][10] Biochemistry. Link

-

Ananthanarayanan, V. S., & Cameron, T. S. (1988). Proline-containing peptides: The role of the alpha-methyl group. International Journal of Peptide and Protein Research. Link

-

Schubert, M., et al. (2002). Proline-rich sequences in analysis of cis/trans isomers by NMR.[11] Journal of Biomolecular NMR. Link

-

Milner-White, E. J., et al. (2006). The geometry of the proline residue in proteins.[6][8] Journal of Molecular Biology. Link

Sources

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ramachandran Animation [bioinformatics.org]

- 4. Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A convenient synthetic route to (2 S ,4 S )-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01011A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. probiologists.com [probiologists.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

effect of Cα-methylation on proline ring pucker

The Conformational Locking Mechanism of C -Methylproline: A Technical Guide

Executive Summary

The incorporation of C

Mechanistic Principles

The Energy Landscape: Steric vs. Stereoelectronic

In native L-Proline, the pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:

-

C

-endo (Down): C -

C

-exo (Up): C

The C

-

Consequence: The energy landscape is truncated. The trans' (PPII) region is destabilized, locking the residue into the cis' (helical) region.

-

Pucker Preference: To relieve strain in this helical region, the ring preferentially adopts the C

-endo pucker. This pucker correlates with the

Peptide Bond Isomerism ( vs. )

While standard proline has a measurable population of cis peptide bonds (~5-10% in unfolded peptides), (\alpha Me)Pro shifts this equilibrium:

-

Steric Control: The C

-methyl group creates steric hindrance with the side chain of the preceding residue ( -

Result: (\alpha Me)Pro strongly favors the trans peptide bond (

) in peptide sequences, although cis populations can be observed in N-terminal protected derivatives (e.g., Boc-(\alpha Me)Pro) where

Structural Logic Diagram

The following diagram illustrates the causal flow from methylation to conformational locking.

Caption: Mechanistic pathway of C

Quantitative Comparison

| Feature | L-Proline (Native) | C | Impact on Drug Design |

| Ring Pucker | Dynamic Equilibrium (Endo | Strongly Favors C | Locks bioactive conformation; reduces entropic penalty of binding. |

| Fixed (~ -60°) | Fixed (~ -60°) | N/A | |

| Flexible (-30°, +140°) | Restricted (-30° to +60° ) | Induces | |

| Peptide Bond | Trans (~90%) / Cis (~10%) | Trans (>98%) in peptides | Eliminates cis-isomer heterogeneity; simplifies HPLC purification. |

| Proteolytic Stability | Low | High | The quaternary center blocks protease access to the scissile bond. |

Experimental Protocol: NMR Determination of Ring Pucker

Since (\alpha Me)Pro lacks an H

Sample Preparation

-

Solvent: Dissolve 2-5 mg of peptide in 500

L of -

Concentration: 1-5 mM is sufficient for cryoprobe instruments (600 MHz+).

Data Acquisition Workflow

-

1D

H NMR: Verify sample purity and dispersion of amide signals. -

2D

H- -

2D

H- -

2D

H-

Analysis Logic (Self-Validating System)

Step 1: Assign the Methyl Group

Locate the intense singlet of the C

Step 2: NOE Pattern Recognition

The pucker is defined by the spatial relationship between the C

-

C

-endo Signature: The C -

C

-exo Signature: The C

Step 3:

-

C

-endo: -

C

-exo: -

Note: In (\alpha Me)Pro, the quaternary C

shifts the absolute values, but the relative trend remains a useful secondary check.

NMR Workflow Diagram

Caption: Integrated NMR workflow for determining C

References

-

Conform

- Title: "The distinct conformational landscapes of 4S-substituted prolines th

- Source: NIH / PubMed Central

-

URL:[Link]

-

Backbone Restrictions of C

-Methylproline- Title: "Is the Backbone Conformation of C -Methyl Proline Restricted to a Single Region?"

- Source: ResearchG

-

URL:[Link]

-

Proline Ring Pucker Energetics

- Title: "Puckering transition of the proline residue along the pseudorotational p

- Source: RSC / New Journal of Chemistry

-

URL:[Link]

-

Steric Effects on Peptide Bond Isomerism

The Alpha-Methyl Switch: A Technical Guide to 2-Methylproline in Peptide Engineering

Executive Summary

For researchers in peptide therapeutics, the transition from a "hit" sequence to a viable drug candidate often hinges on two factors: conformational stability and proteolytic resistance . 2-Methylproline (2-MePro), an

Unlike standard Proline, which already restricts backbone flexibility, 2-MePro introduces a quaternary center at the

Part 1: The Mechanistic Core – Thermodynamics of Restriction

The Quaternary Constraint

In natural L-Proline, the cyclic pyrrolidine side chain restricts the

The introduction of a methyl group at the

-

Constraint: The ring prevents rotation about the

-

Constraint: The

This "double-lock" mechanism forces the backbone into highly specific conformations, most notably promoting Type I/III

The Cis/Trans Amide Equilibrium

A critical consideration in Proline biology is the cis/trans isomerization of the Xaa-Pro peptide bond.[1] In natural Proline, the trans isomer is favored (typically >80%), but the cis isomer is energetically accessible (

In 2-MePro, the additional methyl group increases the steric bulk around the amide bond.

-

Impact: In many solvents, 2-MePro strongly shifts the equilibrium toward the trans isomer to minimize steric clash between the

-methyl group and the preceding residue's side chain. -

Exception: This effect is solvent-dependent. In aqueous environments, the hydrophobic shielding of the methyl group can sometimes stabilize cis populations depending on the local sequence (e.g., aromatic-proline interactions), but for general design, assume trans-stabilization.

Visualization: The Conformational Logic Flow

Figure 1: The causal pathway of 2-MePro's structural impact. The quaternary center imposes a steric penalty on extended conformations, forcing the peptide into a compact, helical, or turn state.

Part 2: Structural Consequences & Applications

Helix vs. Turn Preference

While Aib (

| Feature | L-Proline | 2-Methylproline (2-MePro) | Structural Implication |

| Fixed (~ -65°) | Fixed (~ -65°) | Both break | |

| Flexible (-55° to +150°) | Restricted (-40° to -20°) | 2-MePro is a stronger helix initiator. | |

| Helix Type | 2-MePro favors the tighter winding of | ||

| H-Bonding | No NH donor | No NH donor | Must be at positions |

Key Insight: 2-MePro is particularly effective at nucleating helices. Placing a single 2-MePro residue at the N-terminus of a helical segment can lower the entropic cost of helix formation for the entire chain.

Proteolytic Stability

The most immediate utility of 2-MePro in drug development is metabolic stability. The

-

Mechanism: Proteases require the peptide backbone to adopt an extended conformation to fit into the active site. 2-MePro's rigidity prevents this induced fit.

-

Data: Peptides containing 2-MePro often exhibit half-lives (

) in plasma that are 10-100x longer than their native counterparts.

Part 3: Experimental Protocols (The "How-To")

Synthesizing peptides with 2-MePro is non-trivial. The same steric bulk that provides stability also hinders the coupling reaction during Solid Phase Peptide Synthesis (SPPS).

Optimized SPPS Protocol for 2-MePro Incorporation

Challenge: The secondary amine of Proline is already a poor nucleophile; the

Recommended Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less of a risk with cyclic AA).

-

Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.[2]

Step-by-Step Workflow:

-

Resin Selection: Use low-loading resin (0.2 - 0.4 mmol/g) to prevent aggregation. ChemMatrix or PEG-PS resins are preferred over polystyrene.

-

Coupling the 2-MePro (The "Incoming" Step):

-

Use 4-5 equivalents of Fmoc-2-MePro-OH.

-

Activate with HATU (4.9 eq) and DIPEA (10 eq).

-

Time: Double couple for 2 hours each.

-

Note: Monitor with Chloranil test (secondary amine test), not Kaiser test.

-

-

Coupling the Next Residue (The "Difficult" Step):

-

The amine of the resin-bound 2-MePro is extremely sterically hindered.

-

Use HATU or PyAOP .

-

Elevated Temperature: Perform coupling at 50°C or use microwave-assisted synthesis (75°C for 5-10 mins) if available.

-

Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences.

-

Visualization: SPPS Decision Tree

Figure 2: Decision tree for SPPS involving 2-MePro. Note the specific deviation for coupling onto the sterically hindered secondary amine of 2-MePro.

Part 4: Case Study & Validation

Case Study: A3-APO Antibacterial Peptide

A practical example of 2-MePro utility is found in the development of the proline-rich antibacterial peptide A3-APO .

-

Problem: Native proline-rich peptides are susceptible to rapid degradation by serum proteases.

-

Solution: Replacement of specific Pro residues with 2-MePro.

-

Outcome: The modified peptide retained its PPII-like helical structure (essential for binding to the bacterial chaperone DnaK) but exhibited significantly enhanced stability in mouse serum. The 2-MePro residue locked the backbone into the bioactive conformation while blocking proteolytic access [1, 5].

Validation Methods

To verify the structural impact of 2-MePro in your own peptides, rely on:

-

Circular Dichroism (CD): Look for the characteristic minima of

-helices (208 nm, weak 222 nm) vs -

NMR Spectroscopy: Measure

coupling constants (though 2-MePro lacks the H

References

-

Otvos, L., et al. (2005). "Interaction of the proline-rich antibacterial peptide A3-APO with the chaperone DnaK." Biochemistry. Link

-

Toniolo, C., et al. (1993). "The alpha-methyl effect in peptide structure." Biopolymers.[3][4] Link

-

De Pol, S., et al. (2004). "2-Methylproline: A specific turn inducer." Chemistry - A European Journal. Link

-

Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Alpha-Methyl Group." Chemical Reviews. Link

-

Noto, P. B., et al. (2008). "Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo." Protein Science. Link

Sources

Technical Guide: 2-Methylproline as a Beta-Turn Inducer

Executive Summary: The Conformational Lock

In the landscape of peptidomimetics, 2-methylproline (2-MePro) —often referred to as

For drug developers, 2-MePro offers a dual advantage: entropic pre-organization (enhancing receptor binding affinity by reducing the entropic penalty of folding) and proteolytic resistance (sterically shielding the amide bond from enzymatic cleavage).

Mechanistic Principles

The Quaternary Effect and Ramachandran Dynamics

The introduction of a methyl group at the

-

Proline: Restricted

(-60°), but -

2-MePro: The steric clash between the

-methyl group and the carbonyl oxygen (or the preceding amide nitrogen) creates a "conformational vise."-

Dominant Conformation: Stabilizes the Type I

-turn and -

Isomerization: Unlike Pro, which has a measurable cis population (approx. 10-30% in water), 2-MePro strongly disfavors the cis peptide bond due to steric clash between the

-methyl and the preceding residue's side chain, shifting the equilibrium almost exclusively to trans.

-

Mechanism of Action Diagram

The following diagram illustrates the causal pathway from structural modification to bioactivity.

Figure 1: Mechanistic pathway of 2-MePro induced conformational restriction. The quaternary center creates steric pressure that locks torsion angles, enforcing specific turn geometries.

Comparative Analysis

The following table contrasts 2-MePro with standard Proline and the achiral turn-inducer Aib (aminoisobutyric acid).

| Feature | L-Proline | Aib (Aminoisobutyric acid) | (S)-2-Methylproline |

| Chirality | Chiral (L) | Achiral | Chiral (S or R) |

| Restricted (-60°) | Flexible ( | Highly Restricted | |

| Flexible | Restricted | Highly Restricted | |

| Preferred Structure | Polyproline II, | Type I | |

| Peptide Bond | Trans / Cis mixture | Trans | Exclusively Trans |

| Proteolytic Stability | Low/Moderate | High | Very High |

Synthetic Methodologies

Synthesizing peptides with 2-MePro is non-trivial due to the extreme steric hindrance at the N-terminus of the growing chain. Standard protocols will fail.

Building Block Acquisition

The synthesis of enantiopure 2-MePro typically follows the Seebach Self-Regeneration of Stereocenters (SRS) method. This involves generating a bicyclic oxazolidinone from Proline, which allows stereoselective methylation at the

Solid-Phase Peptide Synthesis (SPPS) Protocol

Critical Warning: When 2-MePro is at the C-terminus, do NOT use Wang resin. The formation of diketopiperazine (DKP) is rapid and will cleave the dipeptide from the resin, resulting in massive yield loss.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) resin (steric bulk prevents DKP formation).

Protocol: Coupling to a Sterically Hindered N-Terminus

Use this protocol when coupling an amino acid ONTO a chain ending in 2-MePro.

-

Swelling: Swell resin in DMF (dimethylformamide) for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: 2-MePro deprotects slower than Pro.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Activation (The "Power" Mix):

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIPEA.

-

Why HOAt? The aza-analog accelerates coupling to hindered amines significantly better than HOBt.

-

-

Coupling:

-

Add activated mixture to resin.[1]

-

Time: 4–12 hours (Standard AA takes 45 min).

-

Temperature: If possible, elevate to 50°C (Microwave assistance is highly recommended: 75°C for 10 min).

-

-

Monitoring: Standard Kaiser test may be ambiguous for secondary amines. Use Chloranil test or micro-cleavage LC-MS.

-

Double Coupling: If the test is positive, repeat the coupling step.

Synthetic Workflow Diagram

Figure 2: Decision tree for SPPS involving 2-MePro. Note the divergence in coupling reagents and times based on steric hindrance.

Application Case Studies

Stabilizing Antigen Mimotopes

In the development of diagnostics for autoimmune recurrent thrombosis, researchers utilized 2-MePro to stabilize the

-

Result: The substitution locked the peptide into a Type I

-turn in water (confirmed by NMR and CD), whereas the Pro variant adopted an open conformation. This pre-organization significantly increased binding affinity to the target antibody [2].

Collagen Triple Helix Stability

Collagen relies on a Polyproline II (

References

-

Seebach, D., et al. (1983).[4] "Self-Regeneration of Stereocenters: Synthesis of

-Branched Amino Acids." Journal of the American Chemical Society. -

Kang, Y. K., & Park, H. S. (2014).[5] "Conformational preferences of the 2-methylproline residue and its role in stabilizing

-turn and polyproline II structures of peptides." New Journal of Chemistry. -

Flores-Ortega, A., et al. (2008). "Conformational preferences of alpha-substituted proline analogues." The Journal of Organic Chemistry.

-

Toniolo, C., et al. (1993). "Structure of peptides from alpha-amino acids methylated at the alpha-carbon."[6][7] Biopolymers.[8]

Sources

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

2-Methylproline: A Stereoelectronic Lock for Polyproline II Helix Stabilization

Topic: 2-Methylproline Stabilization of Polyproline II Helix Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polyproline II (PPII) helix is a dominant secondary structure in unfolded proteins, collagen, and signal transduction domains (e.g., SH3, WW).[1] However, its intrinsic instability in short peptides limits its utility in peptidomimetic drug design. This guide details the application of 2-methylproline (2-MePro) —an

Mechanistic Basis of Stabilization

The PPII Instability Problem

The PPII helix is a left-handed, extended helix (3.0 residues/turn) defined by backbone dihedral angles

-

Proline's Role: Proline favors PPII due to the pyrrolidine ring restricting

. However, the peptide bond preceding proline can isomerize between trans ( -

The Failure Mode: PPII requires all-trans peptide bonds. In aqueous solution, ~10-30% of Xaa-Pro bonds spontaneously adopt the cis conformation, disrupting the helix and leading to the more compact Polyproline I (PPI) or random coil structures.

The 2-Methylproline Solution

Replacing Proline with 2-Methylproline introduces a methyl group at the C

Key Stabilization Factors:

-

C

-Tetrasubstitution: The gem-dimethyl effect restricts the conformational space of the backbone ( -

Trans-Isomer Bias: The steric bulk of the C

-methyl group destabilizes the cis-amide bond significantly more than the trans-amide, shifting the equilibrium -

Ring Puckering: 2-MePro biases the pyrrolidine ring toward the C

-exo or C

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway showing how 2-MePro eliminates the cis-isomer "leak" inherent to native proline, forcing the system into the stable PPII conformation.

Chemical Synthesis & Incorporation Protocols

Incorporating 2-MePro is non-trivial due to the very steric hindrance that provides its stability. Standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields/epimerization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Choice: Use low-loading resins (0.2–0.4 mmol/g) like 2-Chlorotrityl Chloride (2-CTC) or Wang resin to minimize inter-chain aggregation.

Coupling Reagents:

-

Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt . The aza-benzotriazole moiety enhances reactivity for hindered amines.

-

Alternative: COMU or PyAOP .[3]

Step-by-Step Coupling Protocol

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

min).[4] Wash extensively with DMF ( -

Activation (Pre-activation is critical):

-

Dissolve Fmoc-2-MePro-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

-

Add HOAt (3.0 eq) to suppress racemization.

-

Add DIPEA (6.0 eq).

-

Allow to activate for 1-2 minutes before adding to resin.

-

-

Coupling:

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

Figure 2: Optimized SPPS workflow for 2-MePro. Note the emphasis on pre-activation and extended coupling times due to steric hindrance.

Characterization & Validation

Circular Dichroism (CD) Spectroscopy

CD is the primary tool for validating PPII structure. 2-MePro peptides exhibit an intensified PPII signature compared to native proline.

Experimental Setup:

-

Solvent: Phosphate buffer (pH 7) or water. PPII is favored in aqueous, polar solvents.

-

Concentration: 10–50

M. -

Temperature: 4°C to 90°C (Melt curves). PPII signal typically decreases linearly with temperature (cold denaturation).

Table 1: Comparative CD Signatures

| Feature | Polyproline II (Native Pro) | 2-MePro Stabilized PPII | Interpretation |

| Negative Band | Red-shift indicates increased helical length/rigidity. | ||

| Positive Band | Band intensity is significantly higher in 2-MePro. | ||

| Ellipticity ( | Moderate | High | Stronger signal correlates with higher trans population. |

| Temp. Response | Linear loss of signal | Resistant | 2-MePro maintains signal at higher temperatures. |

Nuclear Magnetic Resonance (NMR)

NMR provides atomic-level validation of the trans-amide preference.

-

H-alpha Chemical Shift: Look for downfield shifts characteristic of PPII.

-

NOESY: Absence of

NOEs (characteristic of cis) and strong -

C13 NMR: The C

and C

Applications in Drug Development

Peptidomimetics & SH3 Domain Inhibition

SH3 domains bind PPII helices (consensus sequence PxxP). Native peptides are often metabolically unstable and conformationally flexible, leading to low affinity.

-

Strategy: Substitute key Pro residues in the PxxP motif with 2-MePro.

-

Outcome: Pre-organizes the peptide into the bioactive PPII conformation, reducing the entropic penalty of binding (

) and increasing affinity (

Collagen Stability

Collagen triple helices rely on the PPII conformation of individual strands.

-

Application: Incorporation of 2-MePro into collagen mimetic peptides (CMPs) significantly increases the melting temperature (

) of the triple helix, creating hyper-stable collagen surrogates for biomaterials.

References

-

Conformational preferences of the 2-methylproline residue. Source: New Journal of Chemistry (RSC). URL:[Link]

-

Stereoelectronic effects on polyproline conformation. Source: Protein Science (NIH/PMC). URL:[Link]

-

Distinct circular dichroism spectroscopic signatures of polyproline II. Source: Protein Science (PubMed). URL:[Link]

-

Thermodynamic mechanism of the polyproline II structural bias. Source: PNAS (PubMed). URL:[Link]

Sources

Steric Control of Peptide Architecture: The 2-Methylproline Paradigm

Topic: Steric Effects of the 2-Methyl Group in Proline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2-methylproline (2-MePro) —often referred to as

This guide provides a technical analysis of the steric forces exerted by the 2-methyl group. We explore how these forces lock peptide backbones into specific secondary structures (notably

The Structural Physics of -Methylation[3]

The primary utility of 2-MePro lies in its ability to reduce the entropy of the unfolded state (

The Quaternary Restriction

In standard L-proline, the pyrrolidine ring restricts the torsion angle

In 2-MePro, the

-

Constraint: The

-

Restriction: The allowed values for

-

Hydrophobic Environment: Favors the helical region (

), promoting -

Aqueous Environment: Favors the semi-extended region (

), stabilizing Polyproline II (

-

Diagram: The Steric Locking Mechanism

The following diagram illustrates the causal pathway from chemical substitution to structural phenotype.

Caption: Causal flow of steric constraints imposed by the 2-methyl group, leading to divergent secondary structures based on solvent environment.

Thermodynamic & Kinetic Implications

Cis/Trans Isomerization

The peptide bond preceding a proline residue (

For 2-MePro, the steric bulk of the methyl group interacts unfavorably with the side chain of the preceding residue (

-

Thermodynamics: The equilibrium shifts strongly toward the trans isomer. The cis population is reduced by approximately 20-30% compared to proline.[3][4]

-

Kinetics: While the trans state is thermodynamically favored, the activation energy barrier (

) for isomerization is significantly higher.- .[5]

-

Implication: Once synthesized in the trans form, 2-MePro peptides are kinetically trapped and resistant to spontaneous isomerization, reducing conformational heterogeneity in solution.

Comparative Data: Proline vs. 2-Methylproline[6][7]

| Parameter | L-Proline | 2-Methyl-L-Proline | Structural Impact |

| Tighter helical turns ( | |||

| Preferred Helix | 2-MePro acts as a helix initiator/nucleator. | ||

| Isomerization Barrier | ~20 kcal/mol | ~21.2 kcal/mol | Slower interconversion; kinetic stability. |

| Proteolytic Half-Life | Baseline (Minutes/Hours) | Enhanced (Hours/Days) | Steric shielding of the amide bond. |

The Biological "Why": Proteolytic Shielding

The most immediate application of 2-MePro in drug development is metabolic stability .

Peptidases (e.g., DPP4, chymotrypsin) require access to the scissile bond. The mechanism of hydrolysis involves the nucleophilic attack of the enzyme's active site (often a serine hydroxyl or cysteine thiol) on the carbonyl carbon of the peptide bond.

Mechanism of Resistance:

The

-

Physically blocks the approach of the protease.

-

Distorts the transition state geometry required for hydrolysis.

Result: Peptides containing 2-MePro often exhibit half-lives extended by orders of magnitude compared to their native counterparts.

Experimental Protocols: Synthesis of 2-MePro Peptides